An In-depth Technical Guide to the Chemical Properties of Monomethyl Auristatin E (MMAE) Intermediates
An In-depth Technical Guide to the Chemical Properties of Monomethyl Auristatin E (MMAE) Intermediates
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. Due to its extreme cytotoxicity, MMAE is not used as a standalone drug but as a payload in antibody-drug conjugates (ADCs). In ADCs, MMAE is linked to a monoclonal antibody that directs it to cancer cells, minimizing systemic toxicity. The synthesis of this complex pentapeptide involves a multi-step process with several key intermediates. Understanding the chemical properties and ensuring the purity of these intermediates is paramount for the successful synthesis of high-quality, safe, and effective MMAE-based ADCs.
Chemical Properties of Key MMAE Intermediates
The synthesis of MMAE typically follows a convergent approach, where key fragments are synthesized separately and then coupled. The purity of each intermediate directly impacts the quality of the final MMAE product. Rigorous assessment of intermediates, such as N-Boc-protected amino acids and di/tri-peptide fragments, is crucial. Below is a summary of the available chemical properties for some known intermediates in the MMAE synthesis pathway.
| Property | MMAE Intermediate-2 | MMAE Intermediate-9 | Monomethyl Auristatin E (MMAE) |
| Chemical Name | (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine | tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide |
| Molecular Formula | C₁₅H₂₇NO₆ | C₂₂H₃₅NO₅ | C₃₉H₆₇N₅O₇ |
| Molecular Weight | 317.38 g/mol | 393.52 g/mol | 717.98 g/mol |
| CAS Number | Not available | 120205-58-5 | 474645-27-7 |
| Role in Synthesis | A key building block in the multi-step chemical synthesis. | A crucial precursor in the total synthesis of the MMAE peptide backbone. | The final active cytotoxic payload for antibody-drug conjugates. |
| Physical Form | Typically supplied as a solid. | Not specified | Solid |
| Solubility | Not specified | Not specified | Soluble in DMSO up to 20 mM. |
Stability and Storage of Auristatin Intermediates
The stability of auristatin intermediates is a critical factor in ensuring the quality and efficacy of the final ADC. Degradation can lead to impurities that may reduce potency or introduce toxicity.
Storage Recommendations:
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Short-term storage: Store at 2-8°C.
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Long-term storage: Store at -20°C.
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Handling: Protect from light and moisture.
Forced Degradation Studies: Forced degradation studies are performed to understand the intrinsic stability of auristatin intermediates and to identify potential degradation products. Typical stress conditions include:
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Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60°C).
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Basic Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60°C).
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Oxidative Degradation: 3% to 30% H₂O₂ at room temperature or elevated temperatures.
High-Performance Liquid Chromatography (HPLC) is the primary technique used to monitor the stability of these intermediates over time.
Experimental Protocols
Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of MMAE intermediates. The following are representative protocols for key analytical experiments.
Objective: To determine the purity of an intermediate and quantify any impurities.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 220 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B.
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Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Objective: To confirm the molecular weight of the intermediate.
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Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
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LC Conditions: A reversed-phase column with a gradient elution using a mixture of methanol, water, and formic acid.
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Mass Spectrometry Settings:
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
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Scan Range: m/z 100 - 1000.
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Sample Preparation: Prepare a dilute solution of the intermediate (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.
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Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is determined and compared to the theoretical molecular weight.
